Gold-198

Ovarian Cancer Intraperitoneal Radiocolloid Therapy Radiation Dosimetry

Gold-198 (198Au) is a reactor-produced beta-gamma emitting radioisotope with a half-life of 2.694 days. The isotope undergoes beta-minus decay to stable mercury-198, emitting beta radiation with an average energy of 0.315 MeV (maximum 0.96 MeV) and a prominent gamma photon at 412 keV with 95.6% abundance.

Molecular Formula Au
Molecular Weight 197.968244 g/mol
CAS No. 10043-49-9
Cat. No. B156924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold-198
CAS10043-49-9
Synonyms198Au radioisotope
Au-198 radioisotope
Gold-198
Molecular FormulaAu
Molecular Weight197.968244 g/mol
Structural Identifiers
SMILES[Au]
InChIInChI=1S/Au/i1+1
InChIKeyPCHJSUWPFVWCPO-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold-198 (Au-198) Isotope for Brachytherapy and Radiosynovectomy: Nuclear Properties and Clinical Procurement Considerations


Gold-198 (198Au) is a reactor-produced beta-gamma emitting radioisotope with a half-life of 2.694 days [1]. The isotope undergoes beta-minus decay to stable mercury-198, emitting beta radiation with an average energy of 0.315 MeV (maximum 0.96 MeV) and a prominent gamma photon at 412 keV with 95.6% abundance [2]. The beta particle range in soft tissue is approximately 1.2–1.6 mm [3], localizing therapeutic effects while enabling gamma-based SPECT imaging for biodistribution tracking [4]. Au-198 is supplied as colloidal suspensions for intracavitary therapy, gold grains/seeds for interstitial brachytherapy, and radiochemically derivatized nanoparticles for targeted oncology applications [5].

Gold-198 (Au-198) Procurement Rationale: Why In-Class Radionuclide Substitution Compromises Therapeutic Precision


Gold-198 cannot be substituted by other beta-emitting radionuclides due to its unique combination of a 2.7-day half-life, dual beta-gamma emission, and tissue penetration range. In contrast, the commonly used alternatives Yttrium-90 (half-life 2.7 days) is a pure beta emitter lacking the gamma component essential for SPECT imaging and dosimetry verification [1], while Iodine-131 (half-life 8.0 days) has a longer beta range (0.91 mm average, maximum ~2.4 mm) and a lower abundance gamma emission (82%) [2]. Phosphorus-32, while also a pure beta emitter, has a significantly longer half-life of 14.3 days and a deeper tissue penetration of 2.6 mm [3], increasing off-target radiation burden. Additionally, colloidal Au-198 demonstrates superior physicochemical stability compared to colloidal Y-90 and Lu-177 formulations, as established by direct comparative studies [4]. These differences preclude simple one-to-one substitution in clinical protocols and research applications.

Gold-198 (Au-198) Comparative Evidence: Quantified Differentiation Against Alternative Radionuclides


Gold-198 (Au-198) vs. Phosphorus-32 (P-32): Intracavitary Radiation Dose Equivalence for Ovarian Cancer Effusion Control

In intracavitary therapy for malignant effusions, Au-198 and P-32 are distinct radiocolloids with non-linear dose equivalency. A comprehensive review of intraperitoneal radiocolloid therapy for ovarian cancer determined that a clinical dose of 100–150 mCi of Au-198 delivers significantly greater radiation than 10–15 mCi of P-32 [1]. This empirical relationship, derived from clinical practice, underscores that the dose of P-32 used clinically was historically determined from empirically established Au-198 dosing protocols [1].

Ovarian Cancer Intraperitoneal Radiocolloid Therapy Radiation Dosimetry

Gold-198 (Au-198) Colloidal Stability Advantage Over Yttrium-90 and Lutetium-177 Radiocolloids

The physicochemical properties of radiocolloids critically influence biodistribution and therapeutic consistency. A direct comparative evaluation of colloidal formulations found that colloidal Au-198 is more stable than colloidal Y-90 and Lu-177 [1]. This enhanced stability reduces aggregation and sedimentation issues that can cause heterogeneous dose distribution and lymphatic leakage. Furthermore, the gamma emission of Au-198 (412 keV, 95.6% abundance) provides inherent imaging capability absent in pure beta emitters such as Y-90 [2].

Radiocolloid Stability Intracavitary Therapy Physicochemical Characterization

Gold-198 (Au-198) Nanoparticle Formulation: Tumor Volume Reduction in Preclinical Prostate Cancer Model

198Au nanoparticles functionalized with epigallocatechin gallate (EGCg) for Laminin67R receptor targeting were evaluated in a PC-3 prostate cancer xenograft model. Intratumoral administration resulted in approximately 72% retention of the 198AuNP-EGCg construct within tumors at 24 hours post-injection [1]. Therapeutic evaluation demonstrated an 80% reduction in tumor volumes after 28 days compared to untreated controls [1]. The beta particle range of ~11 mm provides cross-fire effects within the tumor volume while sparing adjacent critical structures [1].

Prostate Cancer Nanoparticle Brachytherapy Tumor Growth Inhibition

Gold-198 (Au-198) Clinical Outcomes in Recurrent Prostate Cancer After Prior Radiation Failure

In a clinical salvage therapy setting where external beam radiation had previously failed, 31 patients received percutaneous transperineal placement of 198Au seeds. Initial prostate volume decreased from 17.7 cc to 10 cc at 24 months post-implantation [1]. Biopsy results at 12 months post-treatment showed that 40% of patients had negative biopsies (no evidence of malignancy) and an additional 33% showed prostate cancer with radiation changes, indicating therapeutic effect [1]. The overall 5-year estimated survival was 67% in this challenging salvage population [1].

Prostate Cancer Salvage Brachytherapy Radiation Failure

Gold-198 (Au-198) Radiosynovectomy Clinical Efficacy in Rheumatoid Arthritis Knee Effusions

In a clinical series evaluating intra-articular injection of colloidal 198Au for persistent knee effusions, beta rays produced 90% of the therapeutic effect with an average tissue penetration depth of 1–2 mm [1]. Among 39 treated knee joints in patients with rheumatoid arthritis, non-specific synovitis, and osteoarthritis, effusion resolution was achieved in 84.6% (11/13) of rheumatoid arthritis cases, 93.3% (14/15) of non-specific synovitis cases, and 50% (5/10) of osteoarthritis cases [1]. Overall, effusion disappeared in 78.6% (33/42) of all treated joints [1]. The 2.7-day half-life balances sufficient therapeutic dose delivery with acceptable radiation safety logistics [1].

Rheumatoid Arthritis Radiosynovectomy Intra-articular Therapy

Gold-198 (Au-198) Optimized Procurement Scenarios: Evidence-Based Application Selection Guide


Intracavitary Radiocolloid Therapy for Malignant Effusions (Ovarian, Pleural, Peritoneal)

Gold-198 colloidal solutions are indicated for intracavitary administration to control malignant ascites and pleural effusions when imaging-based dosimetry verification is required. The clinical dosing of 100–150 mCi has been established to deliver therapeutic radiation to serosal surfaces, with the gamma emission enabling post-administration SPECT imaging for distribution verification [1]. Procurement priority is appropriate for nuclear medicine departments requiring a radiocolloid with both therapeutic beta emission and diagnostic imaging capability, a feature absent in pure beta emitters such as Y-90 and P-32 [2].

Interstitial Brachytherapy Seeds/Grains for Localized Prostate Cancer and Salvage Therapy

Gold-198 seeds are indicated for permanent interstitial brachytherapy in localized prostate cancer, including salvage therapy after external beam radiation failure. Clinical data demonstrate prostate volume reduction from 17.7 cc to 10 cc at 24 months and 5-year survival of 67% in post-radiation salvage populations [1]. The 2.7-day half-life provides a dose rate suitable for rapidly proliferating tumors compared to longer-lived isotopes (e.g., I-125 at 60 days) [2]. Procurement is justified for brachytherapy programs requiring a permanent seed implant isotope with short half-life and gamma imaging capability for post-implant dosimetry quality assurance [3].

Radiosynovectomy (Radiation Synovectomy) for Inflammatory and Hemophilic Arthropathy

Intra-articular injection of colloidal Au-198 (typically 5–7 mCi per knee joint) is indicated for persistent synovial effusions refractory to conservative therapy in rheumatoid arthritis, non-specific synovitis, and hemophilic arthropathy. Clinical data show 84.6% effusion resolution in rheumatoid arthritis and 78.6% overall response rates across 42 treated joints [1]. Beta rays provide 90% of therapeutic effect with average tissue penetration of 1–2 mm, sufficient to ablate inflamed synovium while sparing articular cartilage [2]. The 2.7-day half-life and particle size (20–50 μm) promote phagocytic localization to the synovial membrane [1]. Procurement is indicated for nuclear medicine rheumatology services where imaging-verifiable radiocolloid therapy is required.

Theranostic Nanoparticle Development for Targeted Tumor Therapy and SPECT Imaging

Au-198 serves as a precursor for radiochemically synthesized nanoparticles with inherent theranostic capabilities. Preclinical studies in prostate cancer models demonstrate 80% tumor volume reduction with receptor-targeted 198AuNP-EGCg formulations [1]. The 412 keV gamma emission (95.6% abundance) enables quantitative SPECT imaging for biodistribution and dosimetry evaluation [2]. Procurement is appropriate for radiopharmaceutical research programs developing targeted nanoparticle therapeutics where simultaneous therapeutic beta delivery and diagnostic gamma imaging from a single isotope provides pharmacokinetic consistency unavailable with separate diagnostic/therapeutic isotope pairs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gold-198

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.